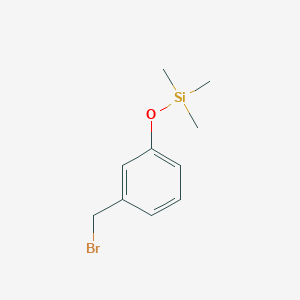
(3-Bromomethylphenoxy)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromomethylphenoxy)trimethylsilane is an organosilicon compound with the molecular formula C10H15BrOSi. It is a derivative of phenol where the hydrogen atom of the hydroxyl group is replaced by a trimethylsilyl group, and the hydrogen atom of the benzene ring is replaced by a bromomethyl group. This compound is used in various chemical reactions and has applications in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3-Bromomethylphenoxy)trimethylsilane can be synthesized through several methods. One common method involves the reaction of 3-bromomethylphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at room temperature to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromomethylphenoxy)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution: Products include azides, nitriles, and thioethers.
Reduction: Products include alcohols and hydrocarbons.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Aplicaciones Científicas De Investigación
(3-Bromomethylphenoxy)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of silicon-based materials and coatings.
Biological Studies: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in industrial processes.
Mecanismo De Acción
The mechanism of action of (3-Bromomethylphenoxy)trimethylsilane involves the reactivity of the bromomethyl and trimethylsilyl groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of silicon-containing compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromophenoxy)trimethylsilane: Similar structure but lacks the methyl group on the benzene ring.
(3-Chloromethylphenoxy)trimethylsilane: Similar structure but with a chlorine atom instead of a bromine atom.
(3-Methylphenoxy)trimethylsilane: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
(3-Bromomethylphenoxy)trimethylsilane is unique due to the presence of both the bromomethyl and trimethylsilyl groups, which provide distinct reactivity and stability. This combination allows for versatile applications in organic synthesis and material science, making it a valuable compound in various research and industrial fields.
Propiedades
Fórmula molecular |
C10H15BrOSi |
|---|---|
Peso molecular |
259.21 g/mol |
Nombre IUPAC |
[3-(bromomethyl)phenoxy]-trimethylsilane |
InChI |
InChI=1S/C10H15BrOSi/c1-13(2,3)12-10-6-4-5-9(7-10)8-11/h4-7H,8H2,1-3H3 |
Clave InChI |
YYKZQONAOZABTF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=CC=CC(=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate](/img/structure/B13455102.png)
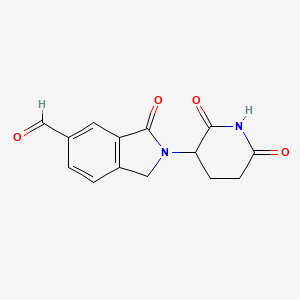
amine hydrochloride](/img/structure/B13455108.png)
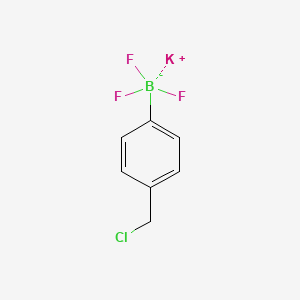
![{1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13455112.png)
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-3-carboxylic acid](/img/structure/B13455114.png)
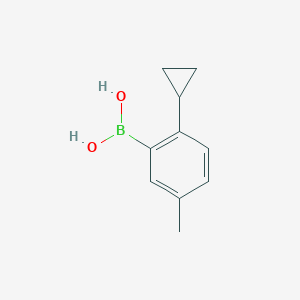

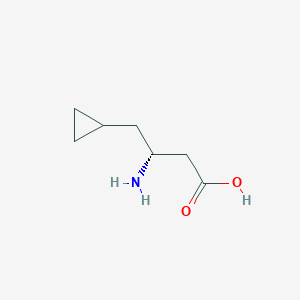
![[1-(Bromomethyl)cyclobutyl]methanol](/img/structure/B13455141.png)
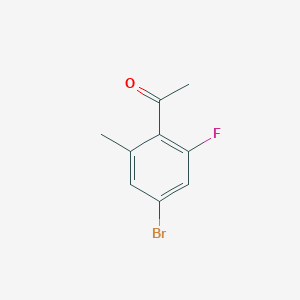
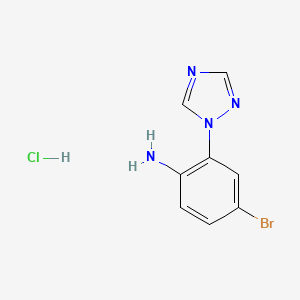
![rac-(5aR,8aS)-1,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine](/img/structure/B13455163.png)
![2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide](/img/structure/B13455177.png)
